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molecular formula C10H13BrN2O3S B8769705 tert-Butyl (5-bromo-2-carbamoylthiophen-3-yl)carbamate

tert-Butyl (5-bromo-2-carbamoylthiophen-3-yl)carbamate

Cat. No. B8769705
M. Wt: 321.19 g/mol
InChI Key: UNHVXNCODKMFPR-UHFFFAOYSA-N
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Patent
US07098240B2

Procedure details

5-Bromo-3-(t-butyloxycarbonyl)aminothiophene-2-carboxamide (0.76 g) was stirred in dichloromethane (30 ml). Trifluoroacetic acid (51 ml) was added, the solution was stirred at room temperature for 1 h, poured into saturated aqueous sodium hydrogen carbonate solution (200 ml) and extracted with dichloromethane (3×100 ml). The combined extracts were washed with brine (150 ml), dried (magnesium sulphate), filtered and evaporated to give a yellow solid (0.511 g).
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7]([NH2:9])=[O:8])=[C:4]([NH:10]C(OC(C)(C)C)=O)[CH:3]=1.FC(F)(F)C(O)=O.C(=O)([O-])O.[Na+]>ClCCl>[NH2:10][C:4]1[CH:3]=[C:2]([Br:1])[S:6][C:5]=1[C:7]([NH2:9])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
BrC1=CC(=C(S1)C(=O)N)NC(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
51 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 ml)
WASH
Type
WASH
Details
The combined extracts were washed with brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(SC(=C1)Br)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.511 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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